Methyl 3-(3-piperidinyl)propanoate hydrochloride

Catalog No.
S832380
CAS No.
874365-37-4
M.F
C9H18ClNO2
M. Wt
207.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(3-piperidinyl)propanoate hydrochloride

CAS Number

874365-37-4

Product Name

Methyl 3-(3-piperidinyl)propanoate hydrochloride

IUPAC Name

methyl 3-piperidin-3-ylpropanoate;hydrochloride

Molecular Formula

C9H18ClNO2

Molecular Weight

207.7 g/mol

InChI

InChI=1S/C9H17NO2.ClH/c1-12-9(11)5-4-8-3-2-6-10-7-8;/h8,10H,2-7H2,1H3;1H

InChI Key

VGGGAKLPBUNWKF-UHFFFAOYSA-N

SMILES

COC(=O)CCC1CCCNC1.Cl

Canonical SMILES

COC(=O)CCC1CCCNC1.Cl

Application in Drug Discovery

Scientific Field: Pharmacology and Medicinal Chemistry

Summary of Application: This compound serves as a building block in the development of new pharmacological agents due to its piperidine structure, which is common in many pharmaceuticals .

Methods of Application/Experimental Procedures: High-throughput screening methods are used to evaluate the biological activity of the compound’s derivatives against a wide range of targets.

Results/Outcomes: The outcomes include identification of potential drug candidates with desired activity profiles, supported by data from biochemical assays and preclinical studies.

Application in Chemical Synthesis

Scientific Field: Organic Chemistry

Summary of Application: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing the piperidine moiety .

Methods of Application/Experimental Procedures: Synthetic routes often involve nucleophilic substitution reactions where the compound acts as an electrophile.

Results/Outcomes: The synthesis is typically followed by purification steps, and the final products are characterized using NMR, IR, and mass spectrometry.

Application in Catalysis Research

Scientific Field: Chemical Engineering and Catalysis

Summary of Application: This compound is explored for its role as a ligand in catalytic systems, particularly in asymmetric synthesis, where chiral piperidine derivatives can induce enantioselectivity .

Methods of Application/Experimental Procedures: The compound is incorporated into catalyst structures and tested in various organic reactions, such as hydrogenations and oxidations, under controlled conditions to observe the effects on reaction rates and selectivity.

Results/Outcomes: The catalytic systems show varying degrees of success in terms of yield and enantiomeric excess, with detailed kinetic studies providing insights into the mechanisms.

Application in Pharmacological Research

Scientific Field: Pharmacology

Summary of Application: Methyl 3-(3-piperidinyl)propanoate hydrochloride is used to study its pharmacokinetics and metabolism in the development of new therapeutic agents .

Methods of Application/Experimental Procedures: In vivo and in vitro studies are conducted to determine the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound and its derivatives.

Results/Outcomes: The studies yield data on half-life, bioavailability, and metabolic pathways, which are crucial for drug design and safety assessments.

Application in Peptide Chemistry

Scientific Field: Biochemistry

Summary of Application: The compound’s structure is utilized in the synthesis of peptide mimetics, aiming to improve the stability and bioactivity of peptide-based drugs .

Methods of Application/Experimental Procedures: Synthetic strategies involve coupling reactions with amino acids or peptides, often requiring protection and deprotection steps.

Results/Outcomes: The mimetics are evaluated for their biological activity and stability, with promising candidates advancing to further pharmacological testing.

Application in Green Chemistry

Scientific Field: Environmental Chemistry

Summary of Application: Researchers are investigating the use of this compound in developing environmentally benign synthetic routes, reducing the use of hazardous reagents and solvents .

Methods of Application/Experimental Procedures: Alternative reaction media, such as water or ionic liquids, are tested, and the reactions are optimized for energy efficiency and waste minimization.

Results/Outcomes: The optimized processes demonstrate reduced environmental impact and improved sustainability metrics.

Application in Nanotechnology

Scientific Field: Nanotechnology

Summary of Application: The piperidine moiety of the compound is being studied for its potential to functionalize the surface of nanoparticles, enhancing their interaction with biological systems .

Methods of Application/Experimental Procedures: Nanoparticles are coated with derivatives of the compound, and their interactions with cells and biomolecules are monitored using various imaging and spectroscopic techniques.

Application in Computational Chemistry

Scientific Field: Computational Chemistry and Molecular Modeling

Summary of Application: Computational methods are employed to model the interactions of Methyl 3-(3-piperidinyl)propanoate hydrochloride derivatives with biological targets, aiding in the rational design of new compounds .

Methyl 3-(3-piperidinyl)propanoate hydrochloride is a chemical compound characterized by its unique structure that includes a piperidine ring. Its molecular formula is C9H18ClNO2, and it is often utilized in pharmacological research due to its potential biological activities. The compound exists as a hydrochloride salt, which enhances its solubility and stability in various solvents, making it suitable for laboratory applications and synthesis processes.

  • Oxidation: This reaction can be conducted using oxidizing agents such as potassium permanganate, leading to the formation of carboxylic acids.
  • Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, yielding alcohols.
  • Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide, resulting in various substituted derivatives depending on the nucleophile used .

The compound exhibits notable biological activity primarily through its interaction with the central nervous system. It acts as an inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine. By inhibiting this enzyme, methyl 3-(3-piperidinyl)propanoate hydrochloride increases the levels of acetylcholine in synaptic clefts, which can enhance cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease, where cholinergic deficits are commonly observed .

The synthesis of methyl 3-(3-piperidinyl)propanoate hydrochloride typically involves several steps:

  • Formation of Intermediate: The reaction begins with the interaction of piperidine derivatives with appropriate alkylating agents under basic conditions.
  • Hydrochloride Formation: The final product is obtained by treating the intermediate with hydrochloric acid to yield the hydrochloride salt .
  • Industrial Production: For large-scale production, automated reactors are often employed to maintain consistency and purity during synthesis.

Methyl 3-(3-piperidinyl)propanoate hydrochloride has various applications:

  • Pharmaceutical Research: It is primarily researched for its potential use in treating neurodegenerative disorders due to its acetylcholinesterase inhibitory properties.
  • Chemical Synthesis: The compound serves as a building block in organic synthesis and medicinal chemistry for developing new therapeutic agents .

Studies have shown that methyl 3-(3-piperidinyl)propanoate hydrochloride interacts significantly with muscarinic receptors in the nervous system. Its ability to enhance cholinergic signaling makes it a candidate for further exploration in treating conditions associated with impaired cholinergic function, such as Alzheimer's disease and other cognitive disorders. Interaction studies also focus on its effects on various neurotransmitter systems, which could provide insights into its broader pharmacological profile .

Several compounds share structural similarities with methyl 3-(3-piperidinyl)propanoate hydrochloride:

Compound NameStructureUnique Features
Methyl 3-(2-(4-piperidinyl)ethoxy)propanoate hydrochlorideSimilar piperidine structureEnhanced bioavailability due to ethoxy group
Ethyl 3-(2-(4-piperidinyl)ethoxy)propanoate hydrochlorideEthyl instead of methyl groupPotentially different pharmacokinetics
Methyl 3-(piperidin-4-yl)propanoateDifferent piperidine substitutionVariability in biological activity

Uniqueness

Methyl 3-(3-piperidinyl)propanoate hydrochloride stands out due to its specific structural configuration that allows effective inhibition of acetylcholinesterase. This property makes it particularly valuable in developing treatments for neurological disorders, distinguishing it from other similar compounds that may not exhibit the same level of efficacy against this target .

Dates

Modify: 2023-08-16

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